molecular formula C22H23N3O2 B2909181 N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide CAS No. 2034433-26-4

N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B2909181
CAS RN: 2034433-26-4
M. Wt: 361.445
InChI Key: NXBDXIQMIMAHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide, also known as BIP-IVA, is a small molecule compound that has gained attention in recent years due to its potential applications in scientific research. BIP-IVA is a complex molecule with a unique structure that makes it an interesting subject for further study.

Mechanism of Action

The mechanism of action of N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. By inhibiting the activity of PARP, N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide can cause DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide in lab experiments is that it is a small molecule compound, which makes it easier to work with than larger molecules such as proteins. Additionally, N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide has been shown to be relatively stable in a variety of conditions, which makes it a good candidate for use in experiments that require long-term stability. However, one limitation of using N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide in lab experiments is that it can be difficult to synthesize, which could limit its availability and increase its cost.

Future Directions

There are a number of future directions for research on N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide. One area of research could focus on optimizing the synthesis method to increase the yield and purity of the final product. Additionally, further research could be done to better understand the mechanism of action of N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide and how it interacts with other molecules in the body. Finally, future research could focus on developing new therapies that use N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide or similar compounds to treat a variety of diseases.

Synthesis Methods

The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 2-(4-isopropylphenoxy)acetic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with N-(2-pyridylmethyl)-4-aminobenzamide to produce N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide. The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.

Scientific Research Applications

N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide has a wide range of potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16(2)18-3-5-20(6-4-18)27-15-22(26)25-14-17-7-12-24-21(13-17)19-8-10-23-11-9-19/h3-13,16H,14-15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBDXIQMIMAHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide

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